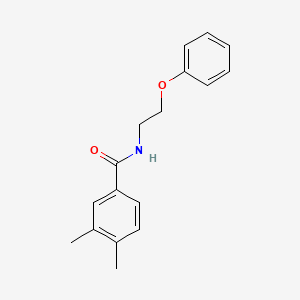

3,4-dimethyl-N-(2-phenoxyethyl)benzamide

説明

3,4-Dimethyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzoyl group and an N-(2-phenoxyethyl) side chain. The compound’s design combines hydrophobic methyl groups with a polar phenoxyethyl chain, suggesting a balance between lipophilicity and solubility, which is critical for drug-like molecules .

特性

IUPAC Name |

3,4-dimethyl-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-15(12-14(13)2)17(19)18-10-11-20-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIWGKLAUFMLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among benzamide derivatives influence their physical properties and bioactivity. Below is a comparative analysis:

- Polarity: The phenoxyethyl group in the target compound introduces ether oxygen, enhancing solubility compared to purely alkyl chains (e.g., 2-phenylethyl in ). Methoxy groups () increase polarity further but may reduce membrane permeability.

- Lipophilicity : Methyl groups (3,4-dimethyl) likely enhance lipophilicity, favoring cellular uptake, as seen in hyaluronidase inhibitors where lipophilic benzamides showed superior activity .

Antimicrobial and Anticancer Potential

- Cytotoxicity: Phenoxyethyl-substituted esters (e.g., 2-phenoxyethyl 4-hydroxy benzoate) exhibit cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to DNA intercalation via H-bonding .

- Enzyme Inhibition: Hyaluronidase: Lipophilic substituents (e.g., 3,4-dimethyl) improve inhibition efficiency, as observed in N-benzyl-substituted benzamides . PCAF HAT: Benzamides with long acyl chains (e.g., tetradecanoylamino) show >70% inhibition, but the target compound’s methyl groups may instead stabilize hydrophobic interactions .

Antiviral Activity

- 3,4-Dimethyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide () is a Chikungunya virus inhibitor, suggesting that the 3,4-dimethyl motif combined with heterocyclic substituents (e.g., thiazole) is advantageous for antiviral activity. The phenoxyethyl group in the target compound may alter binding specificity compared to thiazole derivatives.

Metabolic Stability

- Thiobenzamide derivatives are metabolized to benzamides via flavoprotein monooxygenases, with substituents influencing oxidation rates . The 3,4-dimethyl groups in the target compound may slow metabolism, extending half-life compared to unsubstituted benzamides.

Molecular Interactions and Docking Insights

- Glucokinase Activation: Sulfamoyl benzamides form H-bonds between the amide carbonyl and Arg63 (distance: ~3.1 Å) . The target compound’s amide group may similarly interact, but its phenoxyethyl chain could sterically hinder binding unless optimized for flexibility.

- Cytotoxicity Mechanism: The phenoxyethyl group’s oxygen atom in 2-phenoxyethyl 4-hydroxy benzoate facilitates DNA intercalation . Structural analogs with methyl groups may enhance intercalation via hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。